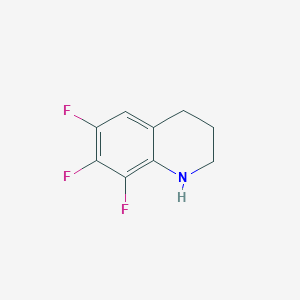

6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h4,13H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSKUFPXZLFLMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C(=C2NC1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline typically involves the fluorination of tetrahydroquinoline derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential:

6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline and its derivatives have been investigated for their potential as therapeutic agents. Notably, compounds with similar structures have shown promise as orexin receptor antagonists, which are relevant for treating disorders such as insomnia and eating disorders. Orexin receptors play a crucial role in regulating sleep-wake cycles and appetite control .

Antibacterial Activity:

Research indicates that tetrahydroquinoline derivatives exhibit significant antibacterial activity. For instance, derivatives of this compound have been tested against various Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MIC) for these compounds suggest effective antibacterial properties that could lead to the development of new antibiotics.

Case Study:

A study highlighted the synthesis of 6-substituted tetrahydroquinolines which demonstrated effective inhibition against bacterial strains. The derivatives were evaluated for their pharmacological profiles and showed promising results in vitro .

Material Science

Additive Manufacturing:

The compound has applications in additive manufacturing due to its unique chemical properties. It can be utilized as a polymer additive to enhance the mechanical properties of materials produced through 3D printing technologies .

Electronics:

In the field of electronics, this compound is being explored for its potential use in electronic materials. Its fluorinated structure may provide enhanced electrical properties suitable for various electronic applications .

Organic Synthesis

Synthetic Intermediates:

This compound serves as an important intermediate in organic synthesis. It can be used to synthesize various bioactive molecules through functionalization reactions. The presence of trifluoromethyl groups enhances reactivity and selectivity in chemical transformations .

Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | Orexin receptor antagonists | Potential treatments for sleep and eating disorders |

| Antibacterial agents | Effective against Gram-positive and Gram-negative bacteria | |

| Material Science | Additive manufacturing | Enhances mechanical properties in 3D printing |

| Electronics | Potential use in electronic materials | |

| Organic Synthesis | Synthetic intermediates | Key role in synthesizing bioactive compounds |

Mechanism of Action

The mechanism of action of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of THQ Derivatives

*Estimated based on fluorinated analogs. †Isoquinoline derivative.

Key Observations:

- Fluorination Impact: The trifluoro substitution in 6,7,8-TFTHQ likely enhances oxidative stability compared to non-fluorinated THQ, as fluorine’s electron-withdrawing effects reduce susceptibility to dehydrogenation .

- Positional Specificity: Mono-fluoro derivatives (e.g., 6-Fluoro-THQ) are synthetically accessible but lack the synergistic electronic effects of multi-fluorinated analogs. The 6,7,8-positions in THQ are sterically accessible, enabling efficient synthesis via fluorinated precursors .

Table 3: Pharmacological Profile Comparison

Critical Analysis:

- Neurological Potential: Fluorinated THQ derivatives are promising for neuronal nitric oxide synthase (nNOS) inhibition, as seen in analogs with optimized alkylamino side chains . The trifluoro motif in 6,7,8-TFTHQ may further enhance target engagement through hydrophobic interactions.

- Antimicrobial Limitations : While 6-Fluoro-THQ shows moderate activity, multi-fluorinated derivatives might face reduced solubility, necessitating formulation adjustments .

Biological Activity

6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity through various studies and research findings, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of trifluoromethyl groups at positions 6, 7, and 8 of the tetrahydroquinoline scaffold. This structural modification is believed to enhance its biological activity compared to other quinoline derivatives.

Synthesis Methods

The synthesis of tetrahydroquinoline derivatives typically involves multicomponent reactions (MCRs), which allow for rapid assembly and screening of complex compounds. The Povarov reaction is one such method that has been effectively used to synthesize this class of compounds .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated a library of tetrahydroquinoline derivatives against various cancer cell lines and found that some compounds showed potent inhibition at sub-micromolar concentrations. Notably, the compound demonstrated effective growth inhibition in triple-negative breast cancer (TNBC) cell lines .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| MDA-MB-231 (TNBC) | <0.1 | |

| A549 (Lung Cancer) | 0.5 | |

| HeLa (Cervical Cancer) | 0.3 |

The mechanism underlying the anticancer effects of this compound involves the inhibition of key signaling pathways associated with cell proliferation and survival. It has been suggested that this compound may act as a VEGFR-2 inhibitor , which is crucial in cancer angiogenesis.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Study on TNBC : In vitro studies demonstrated that this compound significantly inhibited the growth of MDA-MB-231 cells with an IC50 value lower than 0.1 μM. The study emphasized the need for further exploration into its mechanism as a potential therapeutic agent for TNBC patients .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The compound's ability to induce apoptosis in cancer cells was highlighted through histological analysis .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline?

- Methodological Answer : The synthesis typically involves regioselective fluorination of the tetrahydroquinoline core. Fluorine atoms are introduced via electrophilic substitution or halogen exchange reactions. For example, trifluoromethylation or direct fluorination using agents like Selectfluor® can be applied. Intermediate purification often requires column chromatography, and structural confirmation relies on NMR (¹H/¹³C/¹⁹F) and mass spectrometry. Substituent positioning is critical; steric and electronic effects influence reactivity, as seen in analogous fluorinated tetrahydroquinoline derivatives .

Q. How can the structural integrity of this compound be verified?

- Methodological Answer : Advanced spectroscopic techniques are essential:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves ring substituents and stereochemistry. For example, aromatic carbons in fluorinated analogs appear at δ(C) = 110–145 ppm, and aliphatic carbons near δ(C) = 28–38 ppm .

- X-ray Crystallography : Resolves bond angles and conformations. Tetrahydroquinoline derivatives often adopt a half-chair conformation, with bond-angle sums at nitrogen atoms around 347.9°–354.6° .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected m/z for C₁₀H₁₀F₃N: ~201.07).

Q. What are the key physicochemical properties influencing reactivity?

- Methodological Answer : The trifluorinated moiety enhances electronegativity and steric hindrance, affecting:

- Solubility : Increased hydrophobicity compared to non-fluorinated analogs.

- Acid-Base Behavior : The basicity of the nitrogen atom is reduced due to electron-withdrawing fluorine groups.

- Thermal Stability : Fluorine substituents improve thermal resistance, as observed in related halogenated tetrahydroquinolines .

Advanced Research Questions

Q. How can regioselective fluorination challenges be addressed during synthesis?

- Methodological Answer : Regioselectivity is controlled via:

- Directed Metalation : Using directing groups (e.g., sulfonyl, methoxy) to guide fluorine insertion at specific positions.

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) enable selective C–F bond formation. For example, palladium-mediated coupling reactions have been used in trifluoromethyl-substituted heterocycles .

- Contradiction Analysis : Discrepancies in yields may arise from competing pathways (e.g., over-fluorination or side reactions). Optimization requires adjusting reaction time, temperature, and stoichiometry of fluorinating agents .

Q. What catalytic systems are effective for dehydrogenation or hydrogenation of this compound?

- Methodological Answer :

- Dehydrogenation : Fe-ISAS/CN (iron single-atom catalysts on N-doped carbon) show high efficiency in converting tetrahydroquinoline to quinoline derivatives, with recyclability up to 5 cycles .

- Hydrogenation : Pt or Pd catalysts under H₂ pressure (e.g., 3000 psig) selectively reduce quinoline to tetrahydroquinoline. The rate-limiting step is often β-propylaniline hydrogenolysis .

Q. How can bioactivity studies be designed for this compound derivatives?

- Methodological Answer :

- In Vitro Assays : CETP (cholesteryl ester transfer protein) inhibition assays are relevant, as tetrahydroquinoline scaffolds are used in lipid metabolism drug candidates. IC₅₀ values are determined via fluorescence polarization .

- Structure-Activity Relationships (SAR) : Compare trifluorinated derivatives with mono-/di-fluorinated analogs to assess fluorine’s impact on binding affinity and metabolic stability .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reaction yields during fluorination?

- Methodological Answer : Contradictions arise from varying fluorination agents (e.g., Selectfluor® vs. DAST) or solvent polarity. For example, polar aprotic solvents (DMF, MeCN) favor electrophilic fluorination but may promote side reactions. Systematic DOE (Design of Experiments) studies are recommended, monitoring intermediates via LC-MS .

Q. Why do catalytic hydrogenation studies report conflicting rate-limiting steps?

- Methodological Answer : Disparities stem from reaction conditions (e.g., temperature, pressure). At 350–400°C and 3000 psig, 1,2,3,4-tetrahydroquinoline cracking dominates , whereas lower temperatures favor intermediate hydrogenolysis. Kinetic modeling and isotopic labeling (e.g., D₂) can clarify mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.